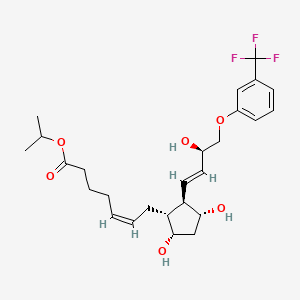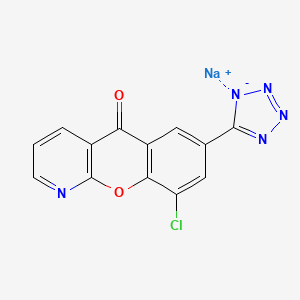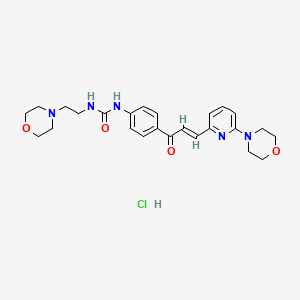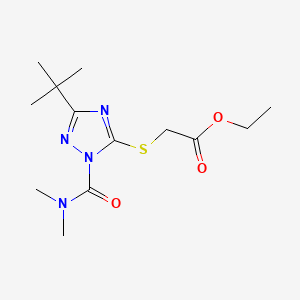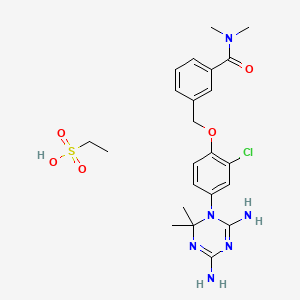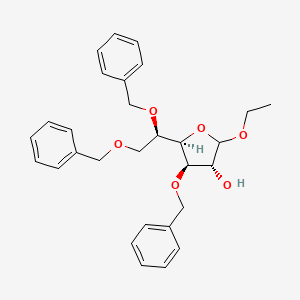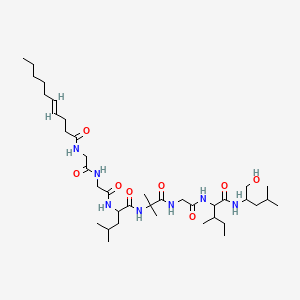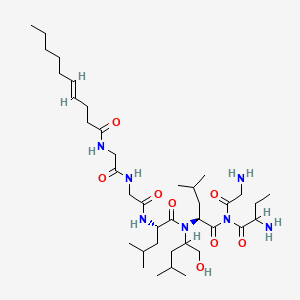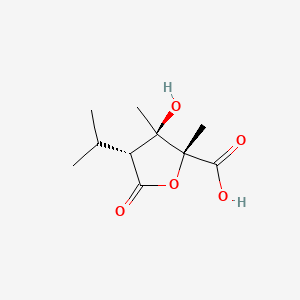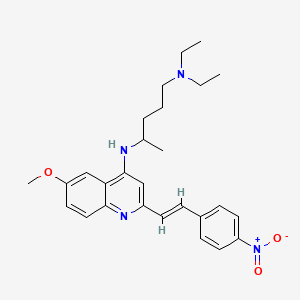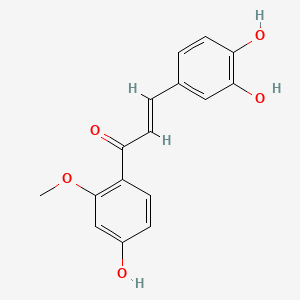
Sappanchalcon
Übersicht
Beschreibung
Sappanchalcon ist ein bioaktives Flavonoid, das aus dem Kernholz von Caesalpinia sappan L. isoliert wurde. Diese Verbindung hat aufgrund ihrer vielfältigen pharmakologischen Eigenschaften, darunter entzündungshemmende, antioxidative und krebshemmende Wirkungen, große Aufmerksamkeit erregt . This compound gehört zur Familie der Chalcone, die sekundäre Pflanzenstoffe sind und als Vorläufer für Flavonoide und Isoflavonoide dienen .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Vorläufer für die Synthese anderer bioaktiver Flavonoide und Chalconderivate verwendet.
Medizin: Zeigt vielversprechende Antitumoraktivität, insbesondere gegen Dickdarmkrebszellen, indem es die Apoptose durch caspase-abhängige und AIF-abhängige Wege induziert.
Wirkmechanismus
Sappanchalcon übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus:
Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen wie TNF-α, IL-6 und IL-1β, wodurch Entzündungen reduziert werden.
Antikrebs: Induziert die Apoptose in Krebszellen durch caspase-abhängige und AIF-abhängige Signalwege. Es moduliert auch Signalwege, die an Zellproliferation und -überleben beteiligt sind.
Antioxidativ: Fängt freie Radikale ab und reduziert oxidativen Stress, indem es die Aktivität von antioxidativen Enzymen verstärkt.
Wirkmechanismus
Target of Action
Sappanchalcone, a bioactive flavonoid isolated from the heartwood of Caesalpinia sappan L., has been found to target several key molecules in the body. It primarily targets pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . It also interacts with TNFRSF1A/NF-kB signaling pathway . These targets play a crucial role in inflammation and cellular apoptosis.
Mode of Action
Sappanchalcone interacts with its targets to bring about significant changes in the body. It has been found to reduce the levels of pro-inflammatory cytokines and hinder the activation of the TNFRSF1A/NF-kB signaling . This results in a reduction of inflammation and apoptosis in cells.
Biochemical Pathways
The primary biochemical pathways affected by Sappanchalcone are those related to inflammation and apoptosis. By inhibiting the production of pro-inflammatory cytokines and blocking the TNFRSF1A/NF-kB signaling pathway, Sappanchalcone can reduce inflammation and prevent cell death . This has downstream effects on the overall health of the tissues and organs in the body.
Pharmacokinetics
Itsanti-inflammatory and bone-protective effects suggest that it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of Sappanchalcone’s action are significant. It has been found to reduce clinical arthritis and inflammatory edema in paws . It also maintains bone mineral density and trabecular structure . On a molecular level, it reduces the levels of pro-inflammatory cytokines and inhibits the activation of the TNFRSF1A/NF-kB signaling pathway .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sappanchalcone interacts with various enzymes and proteins in biochemical reactions . It has been found to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .
Cellular Effects
Sappanchalcone has a profound impact on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce clinical arthritis and inflammatory edema in paws .
Molecular Mechanism
At the molecular level, Sappanchalcone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to maintain bone mineral density and trabecular structure in CIA mice .
Temporal Effects in Laboratory Settings
Over time, Sappanchalcone has shown stability and long-term effects on cellular function in both in vitro and in vivo studies . It has been observed to maintain bone mineral density and trabecular structure in CIA mice .
Dosage Effects in Animal Models
The effects of Sappanchalcone vary with different dosages in animal models . It has been found to significantly reduce clinical arthritis and inflammatory edema in paws .
Metabolic Pathways
Sappanchalcone is involved in various metabolic pathways, interacting with enzymes and cofactors . It has been found to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .
Transport and Distribution
Sappanchalcone is transported and distributed within cells and tissues . It has been observed to reduce clinical arthritis and inflammatory edema in paws .
Subcellular Localization
It has been found to maintain bone mineral density and trabecular structure in CIA mice .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Sappanchalcon kann durch die Claisen-Schmidt-Kondensationsreaktion synthetisiert werden. Dabei werden Benzaldehydderivate mit Acetophenonderivaten in Methanol und Kaliumhydroxid behandelt, gefolgt von Ultraschallbestrahlung für 8 Stunden bei 80 °C . Dieses Verfahren ist effizient und liefert ein Produkt mit hoher Reinheit.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht ausführlich dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der Claisen-Schmidt-Kondensationsreaktion. Dieses Verfahren ist skalierbar und kann für die industrielle Produktion angepasst werden, indem die Reaktionsbedingungen optimiert und kontinuierliche Strömungsreaktoren eingesetzt werden, um Ausbeute und Effizienz zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sappanchalcon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein der α,β-ungesättigten Carbonylgruppe in seiner Struktur erleichtert .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂) können verwendet werden.
Reduktion: Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) sind typische Reduktionsmittel.
Substitution: Halogenierungsreaktionen können mit Reagenzien wie Brom (Br₂) und Chlor (Cl₂) durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, halogenierte und reduzierte Derivate von this compound. Diese Derivate weisen oft verstärkte oder modifizierte biologische Aktivitäten auf .
Vergleich Mit ähnlichen Verbindungen
Sappanchalcon ist unter den Chalconen einzigartig aufgrund seiner spezifischen molekularen Struktur und biologischen Aktivitäten. Ähnliche Verbindungen umfassen:
Xanthoangelol: Ein Chalconderivat mit signifikanten Antitumoreigenschaften.
Homoflemingin: Zeigt antimikrobielle und entzündungshemmende Aktivitäten.
Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Wirkmechanismen.
Schlussfolgerung
This compound ist eine vielseitige und bioaktive Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen. Seine einzigartige chemische Struktur und seine vielfältigen pharmakologischen Eigenschaften machen es zu einem wertvollen Forschungsobjekt für weitere Forschung und Entwicklung.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGNTXGHBHMJDO-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317382 | |
| Record name | Sappanchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94344-54-4 | |
| Record name | Sappanchalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94344-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sappanchalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094344544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sappanchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sappanchalcone inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). It achieves this by suppressing the expression of key inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) []. Additionally, sappanchalcone has been shown to upregulate heme oxygenase-1 (HO-1) expression, which contributes to its vascular protective effects [, ].
ANone: Sappanchalcone increases HO-1 expression in human umbilical vein endothelial cells (HUVECs), and inhibiting HO-1 with tin protoporphyrin IX partially reverses sappanchalcone's ability to suppress high glucose-induced VCAM-1 and ICAM-1 expression, suggesting HO-1 is crucial for these vascular protective effects [].
ANone: In vitro and in vivo studies suggest that sappanchalcone enhances the osteogenic differentiation of periodontal ligament cells (PDLCs), particularly under inflammatory conditions. This effect is linked to increased expression of osteogenic markers like Runx2 and OPN, along with increased mineralized nodule formation and alkaline phosphatase activity [].
ANone: The molecular formula of sappanchalcone is C16H14O5, and its molecular weight is 286.28 g/mol [, ].
ANone: Structural characterization of sappanchalcone utilizes various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. These techniques provide information on the compound's structure, including the configuration of its biphenyl system [, ].
ANone: Yes, molecular docking studies have shown that sappanchalcone exhibits anti-HIV-1 integrase activity by binding to specific amino acid residues (Gln148 and Thr66) in the enzyme's core domain [].
ANone: The presence of a vicinal hydroxyl moiety is crucial for the anti-HIV-1 integrase activity of sappanchalcone. This structural feature facilitates binding to key amino acid residues (Gln148 and Thr66) within the enzyme's active site [].
ANone: Studies indicate that chalcones generally exhibit stronger anti-allergic activity compared to homoisoflavonoids. Specifically, for chalcones, vicinal hydroxylation on the B-ring enhances activity compared to a single hydroxyl group. Conversely, in homoisoflavonoids, hydroxyl groups at positions C-3 and C-4 diminish activity [].
ANone: While specific formulation strategies for sappanchalcone are not extensively discussed in the provided research, one study investigated incorporating sappan wood extract into transparent solid soap using varying glycerin concentrations [].
ANone: While specific ADME data is limited in the provided research, one study suggests that sappanchalcone, when administered orally as part of a Caesalpinia sappan ethanol extract, demonstrates hepatoprotective effects in a rat model, indicating its absorption and potential systemic distribution [].
ANone: Various cell lines, including human melanoma HMV-II cells, rat basophilic leukemia (RBL-2H3) cells, RAW264.7 macrophages, human umbilical vein endothelial cells (HUVECs), fibroblast L929 cells, HT22-immortalized hippocampal cells, human colon cancer cells, and human oral cancer cells, have been utilized to investigate the biological activities of sappanchalcone [, , , , , , , , ].
ANone: Sappanchalcone has been investigated in a rat model of periodontitis to assess its effects on alveolar bone resorption and periodontal inflammation []. Additionally, it has been studied in a collagen-induced arthritis mouse model to evaluate its anti-inflammatory activity [, ].
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to identify and quantify sappanchalcone in plant extracts [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy plays a vital role in characterizing the structure of isolated compounds [, , , , ].
ANone: Protosappanin A, a related compound considered a precursor to sappanchalcone, was isolated from Sappan Lignum in 1972 []. Research on sappanchalcone itself and its diverse biological activities continues to expand our understanding of its therapeutic potential.
ANone: Sappanchalcone's diverse biological activities have sparked interest across various fields. In medicine, its anti-inflammatory, antioxidant, and potential anticancer properties make it a promising candidate for developing therapies for inflammatory diseases, neurodegenerative disorders, and cancer [, , , , , , , , ]. In cosmetics, its potential to inhibit melanin synthesis suggests its use in skin-lightening products [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


